REACTION_CXSMILES
|
Cl.[CH3:2][CH:3]([N:5]1[CH:9]([CH3:10])[CH2:8][C:7](=[O:11])[NH:6]1)[CH3:4].C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[CH3:2][CH:3]([N:5]1[CH:9]([CH3:10])[CH2:8][C:7](=[O:11])[NH:6]1)[CH3:4] |f:0.1,2.3.4|
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Name
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(1-Methylethyl)-5-methyl-3-pyrazolidinone monohydrochloride
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Quantity
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150 g
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Type
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reactant
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Smiles
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Cl.CC(C)N1NC(CC1C)=O
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Name
|
|
Quantity
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1.2 L
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1 L
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Type
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solvent
|
Smiles
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C(C)(=O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The mixture is filtered
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Type
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CUSTOM
|
Details
|
the phases are separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried with anhydrous sodium sulphate
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Type
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FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
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Name
|
|
Type
|
product
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Smiles
|
CC(C)N1NC(CC1C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |